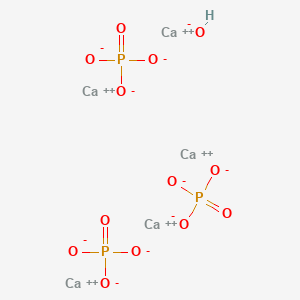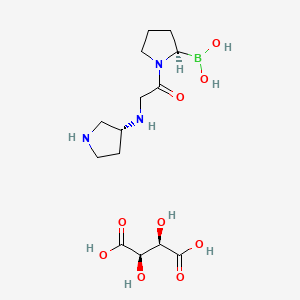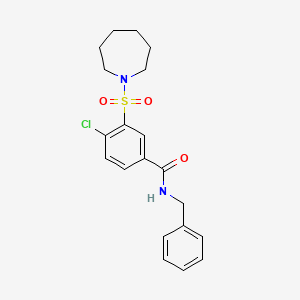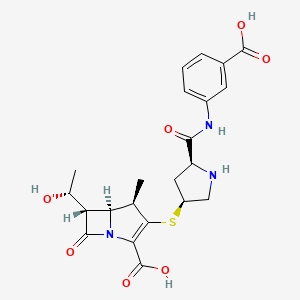
Ertapenem
概要
説明
Ertapenem is an antibiotic used alone or in combination with other antibiotics to treat infections caused by bacteria in many different parts of the body . It works by killing bacteria or preventing their growth . This medicine will not work for colds, flu, or other virus infections .
Synthesis Analysis
Ertapenem sodium was synthesized by dissolving it in water containing NaHCO3 and the resulting solution was lyophilized . The solid was reconstituted in D2O for NMR analysis . The ratio of carbamate to ertapenem in this solution was 76:24 .
Molecular Structure Analysis
Ertapenem has a molecular formula of C22H25N3O7S . Its average mass is 475.515 Da and its monoisotopic mass is 475.141327 Da .
Chemical Reactions Analysis
Ertapenem inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins . This in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Physical And Chemical Properties Analysis
Ertapenem has a molecular weight of 475.51 . It is recommended to store it at 2-8°C in a dry, sealed condition .
科学的研究の応用
Treatment of Intra-Abdominal Infections
Ertapenem is widely used in the treatment of intra-abdominal infections due to its efficacy against Enterobacteriaceae, Gram-positive species, and anaerobes . Its once-daily dosing regimen makes it a convenient option for both inpatient and outpatient care.
Management of Community-Acquired Pneumonia
As a carbapenem antibiotic, Ertapenem is effective in treating community-acquired pneumonia (CAP), especially when caused by resistant strains of bacteria . Its broad-spectrum activity ensures coverage against a wide range of pathogens.
Addressing Complicated Urinary Tract Infections
Ertapenem has shown effectiveness in treating complicated urinary tract infections, including pyelonephritis . It’s particularly useful against infections caused by extended-spectrum β-lactamase (ESBL)– and AmpC β-lactamase–producing Enterobacterales.
Treatment of Acute Pelvic and Gynecological Infections
The antibiotic is approved for use in acute pelvic and gynecological infections, providing a robust defense against a spectrum of bacteria commonly responsible for these conditions .
Skin and Skin Structure Infections
Ertapenem is also licensed for the treatment of complicated skin and skin structure infections, offering a potent solution for bacterial species that are difficult to treat with other antibiotics .
Surgical Prophylaxis
There is potential for Ertapenem to be used in surgical prophylaxis. While this application is still tentative, its broad-spectrum coverage makes it a candidate for preventing infections post-surgery .
Outpatient Parenteral Antibiotic Therapy (OPAT)
Ertapenem is a convenient option for OPAT due to its once-daily dosing and broad-spectrum antimicrobial activity. It’s often continued for weeks in the treatment of persistent infections .
Neurotoxicity Studies
While not a direct application, Ertapenem’s potential neurotoxic effects are an important area of research. Studies have focused on characterizing the neurotoxicity profile of Ertapenem, especially in patients with renal dysfunction or preexisting CNS conditions .
作用機序
Target of Action
Ertapenem, a carbapenem antibiotic, primarily targets bacterial penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .
Mode of Action
Ertapenem exhibits a bactericidal mode of action . It works by binding to and inhibiting bacterial PBPs . Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis . This results in defective cell walls and osmotically unstable organisms that are susceptible to cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by Ertapenem is the bacterial cell wall synthesis pathway . By inhibiting PBPs, Ertapenem prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to defective cell walls and ultimately, cell lysis .
Pharmacokinetics
Ertapenem is given as a 1 g intravenous (iv) infusion once daily . It has a plasma half-life of approximately 4 hours in healthy volunteers . Excretion is largely renal, divided equally between native drug and an open-ring derivative .
Result of Action
The molecular and cellular effects of Ertapenem’s action result in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, Ertapenem causes the bacteria to become osmotically unstable . This instability leads to cell lysis and the death of the bacteria .
Action Environment
Ertapenem’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its activity is retained against most strains with AmpC and extended-spectrum β-lactamases, although resistance can arise if these enzymes are combined with extreme impermeability .
Safety and Hazards
Ertapenem is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . Its target organs include the respiratory system .
将来の方向性
特性
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/t9-,10-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZNIMUFDBIJCM-ANEDZVCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165456 | |
| Record name | Ertapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ertapenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.86e-01 g/L | |
| Record name | Ertapenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ertapenem is a synthetic carbapenem beta-lactam antibiotic that is structurally and pharmacologically related to imipenem and meropenem. Like meropenem but unlike imipenem, ertapenem has a methyl group at position 1 of the 5-membered ring, which confers stability against hydrolysis by dehydropeptidase 1 (DHP 1) present on the brush border of proximal renal tubular cells, and therefore does not require concomitant administration with a DHP-1 inhibitor such as cilastatin., Ertapenem has in vitro activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. The bactericidal activity of ertapenem results from the inhibition of cell wall synthesis and is mediated through ertapenem binding to penicillin binding proteins (PBPs). In Escherichia coli, it has strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preference for PBPs 2 and 3., Antimicrobials are the most frequently implicated class of drugs in drug-induced seizure, with beta-lactams being the class of antimicrobials most often implicated. The seizure-inducing potential of the carbapenem subclass may be directly related to their beta-lactam ring structure. Data on individual carbapenems and seizure activity are scarce. To evaluate the available evidence on the association between carbapenem agents and seizure activity, /investigators/ conducted a literature search of the MEDLINE (1966-May 2010), EMBASE (1974-May 2010), and International Pharmaceutical Abstracts (1970-May 2010) databases. Reference citations from the retrieved articles were also reviewed. Mechanistically, seizure propensity of the beta-lactams is related to their binding to gamma-aminobutyric acid (GABA) receptors. There are numerous reports of seizure activity associated with imipenem-cilastatin, with seizure rates ranging from 3-33%. For meropenem, doripenem, and ertapenem, the seizure rate for each agent is reported as less than 1%. However, as their use increases and expands into new patient populations, the rate of seizures with these agents may increase. High-dose therapy, especially in patients with renal dysfunction, preexisting central nervous system abnormalities, or a seizure history increases the likelihood of seizure activity. ... | |
| Record name | Ertapenem | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ertapenem | |
CAS RN |
153832-46-3, 153773-82-1 | |
| Record name | Ertapenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153832-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ertapenem [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ertapenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ertapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ertapenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERTAPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32F6EID2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ertapenem | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ertapenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-234 | |
| Record name | Ertapenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ertapenem?
A1: Ertapenem, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to and inhibiting penicillin-binding proteins (PBPs). [] Its resistance to beta-lactamases, including AmpC and extended-spectrum beta-lactamases (ESBLs), enhances its efficacy. []
Q2: Does ertapenem exhibit time-dependent or concentration-dependent killing?
A2: Ertapenem, similar to other beta-lactams, demonstrates time-dependent killing. []
Q3: What is the molecular formula and weight of ertapenem?
A3: This information is not explicitly stated in the provided research papers. Additional resources would be needed to provide the molecular formula and weight of ertapenem.
Q4: Is there information on the material compatibility and stability of ertapenem in non-biological contexts within the provided research?
A4: The provided research focuses primarily on the clinical applications and biological interactions of ertapenem. Information about its material compatibility and stability in non-biological contexts is not included.
Q5: Does ertapenem have catalytic properties described in these papers, and are there non-biological applications discussed?
A5: Ertapenem's primary mechanism of action revolves around inhibiting bacterial enzymes rather than acting as a catalyst itself. The provided research does not discuss any non-biological catalytic applications of ertapenem.
Q6: Has computational chemistry been used to study ertapenem?
A6: While the provided articles primarily focus on clinical and in vitro studies of ertapenem, they do not delve into computational chemistry approaches used to study the drug.
Q7: How stable is ertapenem in solution?
A7: Ertapenem is less stable in solution compared to its solid state. []
Q8: How does hypoalbuminemia affect ertapenem pharmacokinetics in critically ill patients?
A8: Hypoalbuminemia in critically ill patients leads to enhanced volume of distribution (Vz) and total clearance (CLTOT) of ertapenem. This results in lower maximum concentration (Cmax) and area under the curve (AUC0-∞) values compared to healthy individuals. []
Q9: What is the impact of creatinine clearance on ertapenem pharmacokinetics?
A9: Creatinine clearance is a significant covariate influencing the between-subject variability of ertapenem pharmacokinetics. []
Q10: Does ertapenem penetrate the peritoneal cavity in patients undergoing CAPD?
A10: Yes, ertapenem demonstrates good penetration into the peritoneal cavity in patients on continuous ambulatory peritoneal dialysis (CAPD). [] The mean (± SD) AUCPeritoneal/AUCSerum ratio was found to be 1.039 (0.861). []
Q11: Is ertapenem effective against penicillin-resistant Streptococcus pneumoniae?
A11: Yes, ertapenem exhibits bactericidal activity against both penicillin-susceptible and penicillin-non-susceptible Streptococcus pneumoniae. []
Q12: What are the common mechanisms of resistance to ertapenem in Klebsiella pneumoniae?
A13: Resistance mechanisms in Klebsiella pneumoniae often involve a combination of ESBL production and the loss of outer membrane porin OMPK36. [, ]
Q13: Does ertapenem use promote cross-resistance to antipseudomonal carbapenems in Pseudomonas aeruginosa?
A14: A multicenter study found no association between ertapenem use and changes in Pseudomonas aeruginosa susceptibility to antipseudomonal carbapenems over nine years, suggesting that ertapenem use does not promote cross-resistance. []
Q14: What is the prevalence of ertapenem resistance among ESBL-producing Klebsiella pneumoniae?
A15: A multicenter Israeli study reported an ertapenem nonsusceptibility rate of 2.3% among ESBL-producing Klebsiella pneumoniae isolates. []
Q15: Can ertapenem cause neurotoxicity?
A16: Yes, neurotoxicity, including seizures, delirium, and visual hallucinations, has been reported as a rare but potential side effect of ertapenem. [, ]
Q16: Are there drug delivery systems being investigated for ertapenem?
A17: While the provided research focuses primarily on intravenous administration of ertapenem, one study explored the use of a biodegradable polymeric tissue scaffold loaded with ertapenem for the treatment of osteomyelitis. [] This scaffold demonstrated promising antimicrobial efficacy and drug release kinetics compared to antibiotic-impregnated bone cement. []
Q17: Is there information on these specific aspects in the provided research?
A17: The research articles do not cover these specific aspects related to ertapenem.
Q18: Are there cost-effective alternatives to ertapenem?
A19: Yes, several studies highlight that cheaper generic alternatives, such as piperacillin/tazobactam and amoxicillin/clavulanic acid, can be used instead of ertapenem in many clinical scenarios without compromising efficacy. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



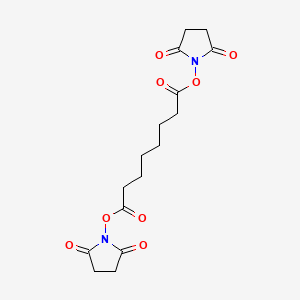

![(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1670976.png)
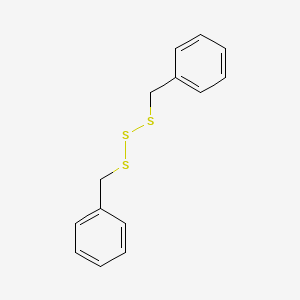

![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)
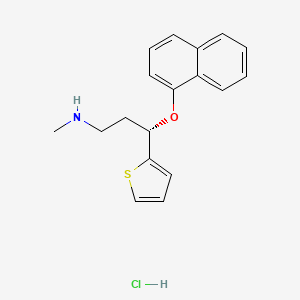
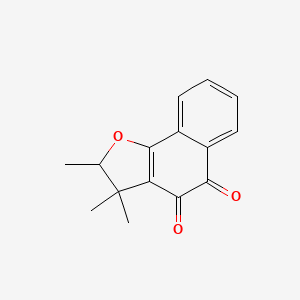
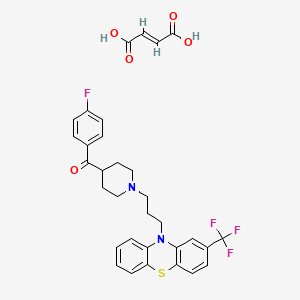

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)
